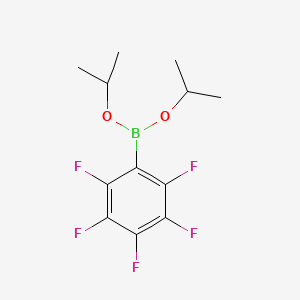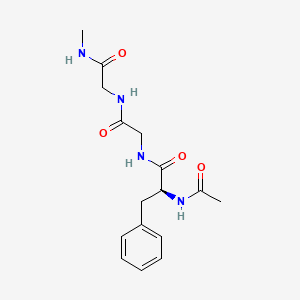![molecular formula C25H31NO3 B14241730 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14241730.png)
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-7-azaspiro[45]decane-7-carboxylic acid, 3,6-diphenyl-, 1,1-dimethylethyl ester, (3S,5S,6R)- is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of an oxazolidine ring fused to a spirocyclic system, which imparts significant stability and reactivity
Preparation Methods
The synthesis of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,6-diphenyl-, 1,1-dimethylethyl ester, (3S,5S,6R)- involves several steps. One common synthetic route includes the formation of the oxazolidine ring followed by the introduction of the spirocyclic system. The reaction conditions typically involve the use of strong bases and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,6-diphenyl-, 1,1-dimethylethyl ester, (3S,5S,6R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its stability and reactivity make it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxazolidine ring and spirocyclic system allow it to bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,6-diphenyl-, 1,1-dimethylethyl ester, (3S,5S,6R)- can be compared with other similar compounds such as:
1-Oxa-4-azaspiro[4.5]decane-3-carboxaldehyde: This compound has a similar spirocyclic structure but differs in the functional groups attached.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound has an additional oxygen atom in the spirocyclic system, which may alter its reactivity and applications.
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester: This compound has an aminomethyl group, which can influence its chemical behavior and biological activity.
The uniqueness of 1-Oxa-7-azaspiro[4
Properties
Molecular Formula |
C25H31NO3 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
tert-butyl (3S,5S,10R)-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C25H31NO3/c1-24(2,3)29-23(27)26-16-10-15-25(22(26)20-13-8-5-9-14-20)17-21(18-28-25)19-11-6-4-7-12-19/h4-9,11-14,21-22H,10,15-18H2,1-3H3/t21-,22-,25+/m1/s1 |
InChI Key |
IEGNZUBIGZJCQT-RQTOMXEWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2([C@H]1C3=CC=CC=C3)C[C@H](CO2)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1C3=CC=CC=C3)CC(CO2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


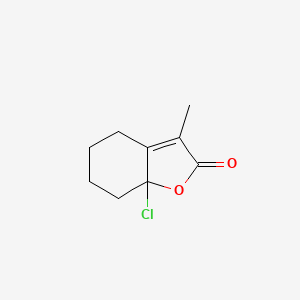

![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
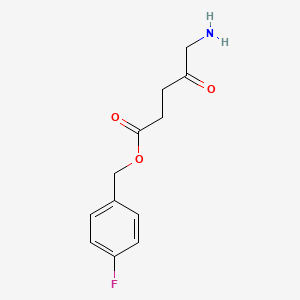
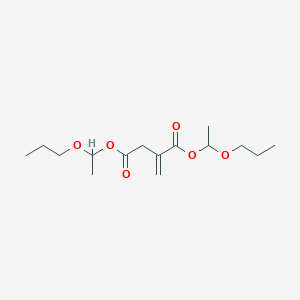
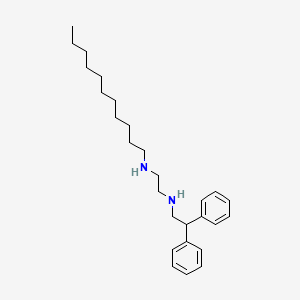

![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)



